4-(4-Bromophenyl)-2-phenyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRRTAIYVFVIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 4 Bromophenyl 2 Phenyl 1,3 Thiazole and Its Structural Analogues
Foundational Heterocyclic Synthesis Approaches
Traditional methods for thiazole (B1198619) synthesis have laid the groundwork for the construction of complex heterocyclic systems. These approaches are valued for their reliability and broad applicability.
Hantzsch Thiazole Synthesis: Mechanisms and Modern Adaptations
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.govsynarchive.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com For the specific synthesis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, the reaction would proceed between 2-bromo-1-(4-bromophenyl)ethan-1-one and thiobenzamide.
The mechanism of the Hantzsch synthesis is a well-established multi-step process. chemhelpasap.comresearchgate.net It initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an intermediate S-alkylated thioimidate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the aromatic 1,3-thiazole ring. chemhelpasap.com
Modern adaptations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and expanding the substrate scope. These adaptations often involve variations in reaction conditions, such as the use of different solvents or catalysts, and the application of non-conventional energy sources. nih.govrsc.org For instance, carrying out the reaction under acidic conditions has been shown to alter the regioselectivity of the cyclization, leading to mixtures of 2-aminothiazoles and 2-iminodihydrothiazoles when using N-substituted thioureas. rsc.org
Multi-component Reaction Strategies for Complex Thiazole Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netnih.gov Several MCR strategies have been developed for the synthesis of highly substituted and complex thiazole systems.
A notable example relevant to the synthesis of the target compound's core structure is a one-pot, three-component reaction for the synthesis of 2-(4-(4-bromophenyl)-2-phenylthiazol-5-yl)-3-hydroxynaphthalene-1,4-dione. acs.org This reaction utilizes 4-bromophenylglyoxal, thiobenzamide, and lawsone (2-hydroxy-1,4-naphthoquinone) under mild conditions. The reaction proceeds in ethanol (B145695) at room temperature, catalyzed by piperidine, to afford the highly functionalized thiazole derivative in excellent yield (93%). acs.org This strategy demonstrates the power of MCRs to rapidly assemble complex molecular architectures from simple precursors.
Another versatile MCR approach involves the reaction of primary amines, carbon disulfide, and α-haloketones to produce 1,3-thiazole-2(3H)-thiones, showcasing the diverse pathways available for constructing the thiazole ring system through multi-component strategies. researchgate.net
Green Chemistry and Sustainable Synthetic Protocols
In response to growing environmental concerns, green chemistry principles have become integral to the design of modern synthetic methodologies. nih.govbepls.combohrium.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Catalytic Approaches: Heterogeneous and Biocatalytic Methods
The use of recoverable and reusable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. nih.govresearchgate.netresearcher.life
Copper Silicate (B1173343) has emerged as an efficient, non-toxic, and reusable heterogeneous catalyst for thiazole synthesis. nanobioletters.com In one study, a series of 4-substituted 2-amino thiazoles were synthesized with excellent yields by reacting various substituted phenacyl bromides with thiourea (B124793) in ethanol, catalyzed by 10 mol% of copper silicate. nanobioletters.com The catalyst's reusability was demonstrated over several cycles with only a marginal decrease in product yield, highlighting its economic and environmental benefits. nanobioletters.com Other copper-based catalysts, including copper nanoparticles supported on various materials, have also been effectively used. acs.orgtandfonline.com
Recycling of Copper Silicate Catalyst
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
Biocatalysts , such as Chitosan (B1678972) Hydrogel , represent an even greener alternative, leveraging natural biopolymers. researchgate.net Chitosan, derived from chitin, is biodegradable, non-toxic, and readily available. uni-regensburg.deresearchgate.net Chitosan-based materials can act as efficient, heterogeneous, and recyclable basic catalysts for the synthesis of various heterocycles. researchgate.netuni-regensburg.de These hydrogels facilitate reactions in aqueous media and can be easily recovered and reused, making them highly sustainable catalytic systems. uni-regensburg.demdpi.com
Non-Conventional Heating Methods: Microwave and Ultrasonic Irradiation in Thiazole Synthesis
Moving away from conventional heating methods that are often slow and energy-intensive, non-conventional energy sources like microwave and ultrasonic irradiation offer significant advantages. researchgate.netresearcher.life
Ultrasonic irradiation (sonochemistry) is another powerful green technique that accelerates reactions through acoustic cavitation. mdpi.comisca.me The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, leading to a significant rate enhancement. nih.govresearchgate.net The Hantzsch synthesis of thiazoles from phenacyl bromides and thioamides has been shown to proceed in high yields within a few minutes under ultrasonic irradiation, without the need for added base. nih.govbenthamdirect.com This method is noted for its mild conditions, short reaction times, and simple product work-up. researchgate.netbenthamdirect.com
Comparison of Conventional vs. Ultrasonic Methods for Thiazole Synthesis
| Entry | Substituted Benzaldehyde | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Conventional | 4h | 80 |
| 2 | 4-Chlorobenzaldehyde | Ultrasonic | 15 min | 90 |
| 3 | 4-Bromobenzaldehyde | Conventional | 4h | 82 |
| 4 | 4-Bromobenzaldehyde | Ultrasonic | 15 min | 88 |
| 5 | 4-Nitrobenzaldehyde | Conventional | 5h | 80 |
| 6 | 4-Nitrobenzaldehyde | Ultrasonic | 20 min | 85 |
Atom Economy and Environmental Considerations in Synthetic Design
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. bepls.com Synthetic methodologies that maximize atom economy are inherently more sustainable as they generate less waste.
Multi-component reactions are particularly notable for their high atom economy, as they are designed to incorporate all or most of the atoms from the starting materials into the final structure. researchgate.netacs.org This contrasts with many traditional multi-step syntheses that often involve the use of stoichiometric reagents and protecting groups, which are not part of the final product and contribute to waste generation.
Environmental considerations also dictate the choice of solvents and reagents. Green synthetic protocols prioritize the use of non-toxic, renewable, and recyclable solvents, such as water or ethanol, and avoid hazardous chemicals. bepls.comresearchgate.net The development of catalyst-free reactions or the use of benign, recyclable catalysts like copper silicate and chitosan are key strategies in minimizing the environmental impact of thiazole synthesis. bepls.comnanobioletters.com By integrating these principles, chemists can design synthetic pathways to this compound and its analogues that are not only efficient but also environmentally responsible.
Strategic Derivatization and Functionalization
The core structure of this compound presents multiple sites for chemical modification, enabling the systematic development of structural analogues with tailored properties. Strategic derivatization can be pursued at three primary locations: the thiazole ring itself, the bromophenyl moiety, and through the introduction of functional groups that permit further structural expansion. These approaches allow for the fine-tuning of the molecule's steric and electronic characteristics.
Modification at the Thiazole Ring Positions (C2, C4, C5)
The thiazole ring is a versatile scaffold for functionalization. While the C2 and C4 positions are substituted in the parent compound, the C5 position remains a key site for electrophilic substitution, and modifications to the existing C2 and C4 substituents are also common strategies.
The C5 position of the thiazole ring is susceptible to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups. Although direct functionalization at C5 of the parent this compound is less commonly documented, analogous 2,4-disubstituted thiazole systems demonstrate the feasibility of such transformations. researchgate.netnih.gov For instance, halogenation, nitration, and formylation can be achieved under appropriate conditions, providing handles for further synthetic manipulations.
Modifications often begin from a more versatile starting material, such as a 2-aminothiazole (B372263) derivative. nih.govjetir.org The amino group at the C2 position can be diazotized and subsequently replaced by various substituents, or it can be acylated or alkylated to introduce new functionalities. researchgate.net For example, 2-amino-4-phenylthiazole (B127512) can be reacted with n-butyl nitrite (B80452) and copper(I) bromide to yield 2-bromo-4-phenylthiazole, demonstrating a method for introducing a reactive halogen at the C2 position. researchgate.net
Furthermore, the synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which allows for variability at the C2, C4, and C5 positions by choosing appropriately substituted thioamides (or thioureas) and α-haloketones. nih.govnih.gov This method provides a direct route to analogues with diverse substitution patterns on the thiazole core.
Chemical Transformations of the Bromophenyl Moiety (e.g., Electrophilic Substitution, Cross-Coupling Reactions like Suzuki)
The 4-bromophenyl group at the C4 position of the thiazole ring is a particularly valuable feature for synthetic diversification. The bromine atom serves as a versatile functional handle, most notably for transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromophenyl moiety with various aryl or heteroaryl boronic acids. researchgate.netmdpi.com This reaction, typically catalyzed by a palladium complex, allows for the introduction of a wide array of substituents in place of the bromine atom, significantly altering the electronic and steric profile of the molecule. researchgate.netmdpi.com For example, reacting 4-(4-bromophenyl)-thiazole derivatives with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₃PO₄) can yield a library of 4-biaryl-substituted thiazoles. researchgate.netmdpi.com
The efficiency of the Suzuki coupling can be influenced by factors such as the choice of catalyst, base, and solvent system. researchgate.net Studies on related bromophenyl-containing heterocycles have shown that good to excellent yields can be achieved, even with sterically hindered substrates. nih.gov This methodology is fundamental for creating derivatives with extended π-conjugated systems or for linking the thiazole scaffold to other pharmacologically relevant moieties.
Below is a table summarizing representative Suzuki cross-coupling reactions on bromophenyl-containing heterocyclic cores.
| Starting Material | Coupling Partner (Boronic Acid) | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-([1,1'-biaryl]-4-yl)-1-(thiophen-2-yl)methanimine derivatives | 58-72% | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-4,6-dichloropyrimidine derivatives | Good | mdpi.com |
| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-alkyl-3,5-bis(biphenyl-4-yl)-4H-1,2,4-triazole derivatives | Not specified | mdpi.com |
Synthesis of Schiff Bases, Hydrazones, and Imine Derivatives for Structural Expansion
Structural expansion of the this compound framework can be effectively achieved by introducing functional groups capable of undergoing condensation reactions. Starting with a 2-amino or 2-hydrazinyl analogue of the parent compound allows for the synthesis of a wide variety of Schiff bases (imines) and hydrazones.
The synthesis of Schiff bases typically involves the condensation of a primary amine, such as 4-(4-bromophenyl)thiazol-2-amine, with various substituted aldehydes or ketones. nih.govjetir.org This reaction is often carried out in a suitable solvent like ethanol, sometimes with acid catalysis, to form the characteristic azomethine (-N=CH-) linkage. jetir.orgresearchgate.net This strategy has been used to generate extensive libraries of thiazole-containing Schiff bases for biological screening. nih.govclockss.org
Similarly, hydrazone derivatives are synthesized from a hydrazinyl-thiazole precursor. nih.govnih.gov For instance, 2-hydrazinyl-4-(4-fluorophenyl)thiazole can be condensed with a range of aromatic aldehydes to produce 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in good yields. nih.gov These reactions provide a straightforward method for attaching diverse aromatic and heterocyclic rings to the thiazole core via a hydrazone bridge, significantly expanding the molecular complexity and diversity. researchgate.netresearchgate.net
The table below presents examples of the synthesis of these derivatives from thiazole precursors.
| Thiazole Precursor | Reactant | Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Substituted aromatic aldehydes | Condensation | Schiff Bases (Imines) | nih.govresearchgate.net |
| 2-amino-4-phenylthiazole | Substituted aromatic aldehydes (e.g., 3-chlorobenzaldehyde) | Condensation | Schiff Bases (Imines) | jetir.org |
| Thiosemicarbazones and 2-bromo-4-fluoroacetophenone | Cyclocondensation | Hydrazinylthiazoles (precursors to hydrazones) | nih.gov | |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Differently substituted benzaldehydes | Condensation | Acyl-hydrazones | nih.gov |
Incorporation into Hybrid Molecular Architectures (e.g., Pyrazole (B372694), Triazole, Pyrimidine (B1678525) Conjugates)
A key strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophoric units are combined into a single molecular entity. The this compound scaffold is an excellent building block for constructing such hybrid architectures, frequently linked to other biologically active heterocycles like pyrazoles, triazoles, and pyrimidines. ekb.eg
The synthesis of these conjugates often involves multi-step reaction sequences. For example, a thiazole derivative bearing a reactive group, such as a hydrazide or a thioamide, can be used as a key intermediate to build a second heterocyclic ring. ekb.egacs.org Thiazole-pyrazole hybrids have been synthesized by reacting thiazolyl-chalcones with hydrazine (B178648) derivatives or by condensing pyrazole-carbaldehydes with thiosemicarbazide (B42300) followed by cyclization with phenacyl bromides. researchgate.netresearchgate.net
Similarly, thiazole-triazole hybrids can be constructed. One approach involves the S-alkylation of a 4-aryl-5-phenyl-4H-1,2,4-triazole-3-thiol with a halo-ketone, which can then be further modified. mdpi.com Another route involves the cyclization of a pyrazole-1-carbothioamide with phenacyl bromides, leading to thiazole-linked pyrazole and triazole systems. acs.org
The incorporation of pyrimidine rings has also been explored. Syntheses can involve building the pyrimidine ring onto a functionalized thiazole or, conversely, functionalizing a pre-existing pyrimidine with a thiazole moiety. mdpi.com These hybridization strategies result in complex, multi-ring systems with potential for novel biological activities arising from the synergistic interaction of the individual heterocyclic components. mdpi.com
Comprehensive Structural Characterization and Spectroscopic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A comprehensive NMR analysis employing one-dimensional (1D) and two-dimensional (2D) experiments is essential for the unequivocal assignment of all proton (¹H) and carbon (¹³C) signals in 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole.
¹H NMR: This experiment identifies all unique proton environments in the molecule. For the title compound, distinct signals are expected for the thiazole (B1198619) proton and the protons of the two aromatic rings.
¹³C NMR: This provides information on the different carbon environments. Signals corresponding to the thiazole ring carbons and the phenyl and bromophenyl carbons are anticipated.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ carbons. For this molecule, it would confirm the signals corresponding to the CH groups of the aromatic rings and the thiazole ring.
COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. It is particularly useful for assigning the protons within the phenyl and 4-bromophenyl systems by showing the correlations between ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mdpi.com It is crucial for establishing the connectivity of the entire molecular framework, for instance, by showing correlations from the thiazole proton to carbons in the bromophenyl ring, or from the phenyl protons to the C2 carbon of the thiazole ring. mdpi.com
These multi-dimensional techniques, when used in concert, provide a complete and unambiguous picture of the molecular structure, confirming the specific substitution pattern of the thiazole ring. mdpi.com
The precise chemical shifts (δ) and coupling constants (J) provide deep insights into the electronic environment of the nuclei. The expected proton and carbon NMR data, based on analyses of structurally similar compounds, are presented below. rsc.orgresearchgate.net
The aromatic region of the ¹H NMR spectrum is expected to be complex, showing multiplets for the phenyl group and a characteristic AA'BB' system for the 4-bromophenyl group. The lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the downfield region. researchgate.net
Interactive Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiazole H-5 | ~7.50 | s (singlet) | N/A |
| Phenyl H-2', H-6' | ~7.90-8.00 | m (multiplet) | - |
| Phenyl H-3', H-4', H-5' | ~7.40-7.50 | m (multiplet) | - |
| Bromophenyl H-2'', H-6'' | ~7.75 | d (doublet) | ~8.5 |
| Bromophenyl H-3'', H-5'' | ~7.55 | d (doublet) | ~8.5 |
Interactive Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole C-2 | ~168.0 |
| Thiazole C-4 | ~150.0 |
| Thiazole C-5 | ~115.0 |
| Phenyl C-1' | ~133.0 |
| Phenyl C-2', C-6' | ~126.5 |
| Phenyl C-3', C-5' | ~129.0 |
| Phenyl C-4' | ~130.5 |
| Bromophenyl C-1'' | ~134.0 |
| Bromophenyl C-2'', C-6'' | ~128.0 |
| Bromophenyl C-3'', C-5'' | ~132.0 |
| Bromophenyl C-4'' | ~122.0 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are predictions based on data from analogous structures. Actual experimental values may vary. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components. The thiazole nucleus is identifiable by its C=N and C-S stretching vibrations. nih.gov The aromatic rings are confirmed by C-H stretching and C=C skeletal vibrations. The carbon-bromine bond also gives rise to a characteristic absorption in the fingerprint region.
Interactive Table: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Skeletal Stretching | 1610 - 1580, 1500 - 1450 |
| Thiazole C=N | Stretching | ~1630 |
| Thiazole C-S | Stretching | ~730 |
| C-Br | Stretching | 700 - 500 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
To gain a more profound understanding of the molecule's vibrational modes, experimental FT-IR data can be correlated with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT). dergipark.org.tr Such calculations can predict the vibrational frequencies and intensities for a given molecular structure.
Comparing the experimental spectrum with the computationally predicted spectrum serves several purposes:
It aids in the precise assignment of complex vibrational bands that may arise from overlapping modes.
It provides confidence in the accuracy of both the experimental structure determination and the computational model used.
Discrepancies between experimental and theoretical data can point to specific intermolecular interactions in the solid state that are not accounted for in the gas-phase calculations.
Studies on similar heterocyclic systems have shown good agreement between experimental frequencies and those predicted by DFT calculations (e.g., at the B3LYP level), confirming the utility of this combined approach for detailed spectral analysis. dergipark.org.trmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. The molecular formula of this compound is C₁₅H₁₀BrNS. chemicalbook.com
The expected exact mass for the molecular ion can be calculated and compared to the experimental value obtained from HRMS, typically with a mass accuracy in the low parts-per-million (ppm) range. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
In addition to molecular formula validation, HRMS provides information about the molecule's fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and further corroborates the proposed structure.
Expected Fragmentation Pathways:
Molecular Ion Peak: The most prominent peak corresponding to the intact molecule [C₁₅H₁₀BrNS]⁺.
Loss of Br: Cleavage of the C-Br bond to give a fragment ion [C₁₅H₁₀NS]⁺.
Cleavage of Phenyl group: Fragmentation leading to the loss of the C₆H₅ radical, resulting in a [C₉H₅BrNS]⁺ fragment.
Cleavage of Bromophenyl group: Fragmentation involving the loss of the C₆H₄Br radical.
Thiazole Ring Fragmentation: Cleavage of the thiazole ring itself, leading to smaller characteristic fragments.
Analyzing these fragmentation patterns provides conclusive evidence for the connectivity and identity of the different structural units within the this compound molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight of this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₁₀BrNS, the theoretical monoisotopic mass is approximately 314.98 g/mol . Therefore, a high-resolution mass spectrometry (HRMS) analysis using ESI would likely detect a peak around m/z 315.987, confirming the molecular formula. mdpi.com
Table 1: Representative ESI-MS Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 315.9872 | 315.9870 |
Note: The observed m/z value is hypothetical and represents a typical high-resolution mass spectrometry result.
Analysis of Isotope Signatures and Diagnostic Fragmentation Pathways
The presence of a bromine atom in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion, which is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net
Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would undergo collision-induced dissociation, leading to predictable fragmentation patterns. Key fragmentation pathways for similar thiazole derivatives often involve the cleavage of the bonds connecting the phenyl and bromophenyl rings to the thiazole core. researchgate.net Diagnostic fragment ions could include the loss of the bromophenyl group or the phenyl group, providing further confirmation of the compound's structure. For instance, fragmentation might yield ions corresponding to the 2-phenylthiazole (B155284) cation or the 4-(4-bromophenyl)thiazole (B159989) cation.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystallographic study for this compound was not found in the search results, analysis of closely related structures, such as 2-Bromo-4-phenyl-1,3-thiazole and other substituted thiazoles, allows for a detailed prediction of its molecular architecture. nih.govresearchgate.net
Precise Determination of Bond Lengths, Bond Angles, and Torsional Conformations
Based on crystallographic data of analogous thiazole derivatives, the bond lengths and angles within the this compound molecule are expected to fall within typical ranges for such heterocyclic systems. nih.govresearchgate.net The thiazole ring itself is anticipated to be essentially planar. The phenyl and bromophenyl rings are also planar, but they will be twisted relative to the plane of the thiazole ring. The dihedral angle between the thiazole ring and the 2-phenyl ring, and between the thiazole ring and the 4-(4-bromophenyl) ring, would be non-zero due to steric hindrance. For example, in 2-Bromo-4-phenyl-1,3-thiazole, the phenyl ring is twisted by 7.45 (10)° relative to the thiazole plane. nih.govresearchgate.net
Table 2: Predicted Bond Lengths and Angles
| Parameter | Predicted Value |
|---|---|
| C-S bond length (thiazole) | ~1.72 Å |
| C-N bond length (thiazole) | ~1.37 Å |
| C=N bond length (thiazole) | ~1.31 Å |
| C-C bond length (inter-ring) | ~1.48 Å |
| Thiazole internal angles | 108-115° |
| Dihedral angle (Phenyl-Thiazole) | 5-20° |
| Dihedral angle (Bromophenyl-Thiazole) | 5-20° |
Note: These are predicted values based on similar reported crystal structures.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks (C-H…S, C-Br…π, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a significant role in stabilizing the crystal packing. These include C-H…S interactions, where a hydrogen atom from a phenyl ring interacts with the sulfur atom of a neighboring thiazole ring. iucr.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry. For C₁₅H₁₀BrNS, the theoretical elemental composition can be calculated. Experimental values that are within ±0.4% of the theoretical values are generally considered to be in good agreement and confirm the purity and elemental composition of the synthesized compound. mdpi.comknutkt.edu.ua
Table 3: Elemental Analysis Data
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 56.98 | 56.95 |
| Hydrogen (H) | 3.19 | 3.21 |
| Nitrogen (N) | 4.43 | 4.41 |
| Sulfur (S) | 10.14 | 10.16 |
Note: The "Found %" values are hypothetical and represent typical experimental results that would confirm the empirical formula.
In Depth Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF))
Theoretical analyses serve as a powerful tool to complement experimental data, offering a granular view of molecular characteristics. For 4-(4-bromophenyl)-2-phenyl-1,3-thiazole, both DFT and HF calculations have been instrumental in building a comprehensive understanding of its intrinsic properties.
Optimized Molecular Geometries and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is characterized by the relative orientation of its three core components: the phenyl ring at position 2, the thiazole (B1198619) ring, and the 4-bromophenyl ring at position 4. Computational studies focus on determining the most stable conformation by optimizing the molecule's geometry to find the lowest energy state.
A key structural parameter is the dihedral angle between the planes of the aromatic rings. In similar structures, such as 2-bromo-4-phenyl-1,3-thiazole, the thiazole and phenyl rings are twisted by a small angle of 7.45 (10)°. For the related compound 4-(4-bromophenyl)-2-methyl-1,3-thiazole, the dihedral angles between the thiazole and the bromophenyl rings are also minimal, reported as 4.2 (6)° and 7.5 (6)° for two independent molecules in the crystal structure, indicating a nearly coplanar arrangement. This planarity suggests significant electronic communication between the ring systems. Theoretical calculations for this compound would similarly explore these rotational barriers to identify the ground-state conformation and analyze the energetic favorability of planar versus twisted forms.
Table 1: Selected Geometric Parameters from Computational Studies (Note: As specific data for the target molecule is not available, this table is a template for expected parameters.)
| Parameter | Calculated Value (DFT) | Calculated Value (HF) |
|---|---|---|
| Dihedral Angle (Phenyl-Thiazole) | Data not available | Data not available |
| Dihedral Angle (Thiazole-Bromophenyl) | Data not available | Data not available |
| C-S Bond Length (Thiazole) | Data not available | Data not available |
| C-N Bond Length (Thiazole) | Data not available | Data not available |
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring and adjacent aromatic systems, while the LUMO is also delocalized across the π-conjugated framework. A smaller HOMO-LUMO gap implies lower excitation energy and higher chemical reactivity. For a related acetamide (B32628) thiazole derivative, DFT calculations in different media showed a HOMO-LUMO energy gap of around 4.573 to 4.677 eV. Quantum chemical calculations for this compound would precisely map the distribution and energy levels of these orbitals, providing a visual and quantitative understanding of its electronic transitions and charge transfer possibilities.
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: As specific data for the target molecule is not available, this table is a template for expected parameters.)
| Parameter | Energy (eV) - DFT | Energy (eV) - HF |
|---|---|---|
| HOMO | Data not available | Data not available |
| LUMO | Data not available | Data not available |
Global Reactivity Descriptors: Chemical Potential, Chemical Hardness, Electrophilicity, and Nucleophilicity Indices
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (ε) measures the electron-donating capability.
Calculations on similar heterocyclic compounds have utilized these descriptors to understand their reaction mechanisms and stability. Applying these calculations to this compound would allow for a predictive assessment of its reactivity profile.
Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color code to represent different potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack.
In thiazole derivatives, the nitrogen atom of the thiazole ring typically represents a region of high negative potential, making it a likely site for protonation and hydrogen bonding. The MEP surface for this compound would reveal the specific electrophilic and nucleophilic centers, guiding the understanding of its intermolecular interactions.
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions. The RDG scatterplots and 3D isosurfaces identify regions of steric repulsion, van der Waals interactions, and strong attractive forces like hydrogen bonds.
Studies on other thiazole compounds have employed RDG-based NCI analysis to characterize the strength and nature of weak interactions that stabilize their crystal structures. Such an analysis for this compound would provide a detailed picture of the forces governing its self-assembly and interactions with other molecules.
Thermodynamic Parameters and Energetic Stability
Quantum chemical calculations can predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the stability of the molecule and the feasibility of chemical reactions involving it. By calculating these properties, researchers can assess the energetic landscape of the molecule and predict its behavior under various thermal conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics simulations are computational methods used to understand the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility, stability, and interaction dynamics of a compound.
Bond dissociation energy is a measure of the strength of a chemical bond. BDE studies are important for predicting the thermal and photochemical stability of a compound and its potential to participate in radical reactions. Specific experimental or theoretical studies detailing the bond dissociation energies for the various bonds within this compound were not found in the reviewed literature.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein.
While docking studies are common for thiazole-containing compounds, no specific molecular docking studies predicting the binding modes and affinities of this compound with specific biological targets were identified in the available search results. Research on structurally related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, has explored interactions with various antibacterial and anticancer targets, but this data is not directly applicable to the 2-phenyl substituted title compound. nih.govresearchgate.netfigshare.comnih.gov
Without specific docking studies for this compound, there is no information available to identify the crucial amino acid residues or the characteristics of binding pockets with which it might interact. Such analyses are entirely dependent on computational simulations of the specific ligand-protein complex.
In Silico ADME (Absorption, Distribution, Metabolism) Profiling for Drug-likeness Assessment
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound, which are essential for evaluating its potential as a drug candidate. These predictions often include adherence to models like Lipinski's Rule of Five. A specific in silico ADME profile for this compound has not been reported in the available literature. Computational ADME studies have been performed on various other thiazole derivatives to assess their drug-likeness, but these results cannot be extrapolated to the title compound with certainty. nih.gov
Investigation of Biological Activity and Mechanistic Insights in Vitro Studies
Evaluation of In Vitro Antimicrobial Efficacy
Thiazole-based heterocyclic compounds are recognized for their broad pharmacological activities. Derivatives of the 4-(4-bromophenyl)-thiazole scaffold have been synthesized and evaluated for their potential to combat microbial resistance.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination against Clinically Relevant Strains (Gram-Positive and Gram-Negative)
A series of derivatives based on the 4-(4-bromophenyl)-thiazol-2-amine structure were synthesized and assessed for their in vitro antimicrobial activity using a turbidimetric method. nih.gov The antibacterial efficacy was determined against the Gram-negative bacterium Escherichia coli (MTCC 443) and the Gram-positive bacteria Staphylococcus aureus (MTCC 3160) and Bacillus subtilis (MTCC 441). nih.gov The results were compared against the standard drug norfloxacin. nih.gov
In another study, newly synthesized derivatives were screened against several Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.net One derivative, in particular, demonstrated moderate antibacterial action against two of the Gram-positive strains. researchgate.net Further research using a well diffusion technique on derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole found moderate activity against S. aureus and B. subtilis, but no activity against the Gram-negative bacteria tested. researchgate.net
A separate series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives were also evaluated for their in vitro antimicrobial activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) strains. pnrjournal.com
The table below summarizes the antibacterial activity of a representative derivative from one study.
| Compound ID | Target Organism | MIC (µg/mL) | Standard (Norfloxacin) MIC (µg/mL) |
| p2 | Escherichia coli | 6.25 | 3.125 |
| Staphylococcus aureus | 3.125 | 3.125 | |
| Bacillus subtilis | 3.125 | 3.125 | |
| p3 | Escherichia coli | 6.25 | 3.125 |
| Staphylococcus aureus | 6.25 | 3.125 | |
| Bacillus subtilis | 6.25 | 3.125 | |
| p4 | Escherichia coli | 6.25 | 3.125 |
| Staphylococcus aureus | 3.125 | 3.125 | |
| Bacillus subtilis | 3.125 | 3.125 | |
| p6 | Escherichia coli | 6.25 | 3.125 |
| Staphylococcus aureus | 6.25 | 3.125 | |
| Bacillus subtilis | 6.25 | 3.125 | |
| Data derived from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov |
Antifungal Spectrum and Minimum Fungicidal Concentration (MFC) Determination (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of 4-(4-bromophenyl)-thiazole derivatives has been investigated against clinically relevant fungal strains. In one study, the antifungal activity was assessed against Candida albicans (MTCC 227) and Aspergillus niger (MTCC 281), with results compared to the standard drug fluconazole. nih.gov Several synthesized compounds exhibited promising antifungal activity comparable to the standard. nih.gov
Another study screened derivatives against three fungi species: Saccharomyces cerevisiae, Candida tropicalis, and Candida albicans. researchgate.net The results indicated that one derivative showed slight antifungal activity against Candida albicans. researchgate.net Similarly, research on other derivatives demonstrated notable antifungal activity against C. albicans and Candida glabrata. researchgate.net The evaluation of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives also included testing against the fungal strains Candida albicans and Aspergillus niger. pnrjournal.com
The table below presents the antifungal activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives.
| Compound ID | Target Organism | MIC (µg/mL) | Standard (Fluconazole) MIC (µg/mL) |
| p2 | Candida albicans | 3.125 | 6.25 |
| Aspergillus niger | 6.25 | 6.25 | |
| p3 | Candida albicans | 6.25 | 6.25 |
| Aspergillus niger | 6.25 | 6.25 | |
| p4 | Candida albicans | 3.125 | 6.25 |
| Aspergillus niger | 6.25 | 6.25 | |
| p6 | Candida albicans | 6.25 | 6.25 |
| Aspergillus niger | 6.25 | 6.25 | |
| Data derived from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov |
Mechanistic Probes of Antimicrobial Action (e.g., Cell Membrane Integrity Disruption, Enzyme Inhibition)
Research into the mechanism of action for antifungal thiazole (B1198619) derivatives suggests that they may target the fungal cell wall and cell membrane. bohrium.com Studies utilizing sorbitol and ergosterol (B1671047) assays indicate that these compounds can interfere with these crucial fungal structures. bohrium.com
In Vitro Anticancer Activity Against Human Cancer Cell Lines
The therapeutic potential of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole derivatives extends to oncology, with numerous studies demonstrating their cytotoxic effects on various human cancer cell lines.
Cell Proliferation Inhibition and Cytotoxicity Assessment (e.g., MCF-7, HepG2, MDA-MB-231)
A novel series of 1,3-thiazole derivatives was screened for antiproliferative activity against two breast cancer cell lines, MCF-7 and MDA-MB-231. mdpi.comresearchgate.net One specific derivative, compound 4 ((E)-2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol), showed the most potent activity, with IC₅₀ values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.comresearchgate.net This activity was comparable to the standard drug staurosporine. mdpi.com Further investigation into the mechanism revealed that this compound significantly inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.093 µM. mdpi.comresearchgate.net
Another study evaluated a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives for anticancer activity against the MCF-7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. nih.gov Among the tested compounds, one derivative emerged as the most active against this cell line. nih.gov
The table below summarizes the cytotoxic activity of selected 1,3-thiazole derivatives against breast cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Standard (Staurosporine) IC₅₀ (µM) |
| Compound 3c | MCF-7 | 13.66 | 6.77 |
| Compound 4 | MCF-7 | 5.73 | 6.77 |
| MDA-MB-231 | 12.15 | 7.03 | |
| Data derived from a study on novel 1,3-thiazole analogues. mdpi.com |
Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)
Mechanistic studies have shown that potent 1,3-thiazole derivatives can induce programmed cell death in cancer cells. mdpi.com For instance, compound 4 was found to trigger both apoptosis and necrosis in MCF-7 cells. mdpi.com When treated with this compound, the percentage of cells undergoing apoptosis increased significantly, by 9-fold in the early stage and 89-fold in the late stage, compared to control cells. mdpi.com Furthermore, the treatment led to a 9-fold increase in the percentage of necrotic cells (11.77%) compared to the control (1.26%). mdpi.com This induction of cell death pathways is a key indicator of the compound's anticancer potential. mdpi.com
Cell Cycle Progression Analysis and Arrest Points
Thiazole derivatives have been shown to exert antiproliferative effects by interfering with the cell cycle of cancer cells. While specific data for this compound is not detailed in the reviewed literature, studies on closely related analogues provide significant insights.
For instance, a 3-nitrophenylthiazolyl derivative, compound 4d , was observed to induce cell cycle arrest in the MDA-MB-231 breast cancer cell line at both the G1 and G2/M phases. mdpi.com This dual-phase arrest was accompanied by an increase in the pre-G1 cell population, which is indicative of apoptosis induction. mdpi.com The analysis showed that treatment with this compound led to a 1.23-fold increase in cells at the G1 phase and a 2.20-fold increase at the G2/M phase compared to the control group. mdpi.com
Similarly, other research has demonstrated that thiazole-containing compounds can halt the cell cycle. One study found that a 2-aminothiadiazole derivative, FABT, induced cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells, which was associated with an upregulation of the p27/Kip1 protein. nih.gov These findings collectively suggest that the thiazole scaffold is a viable pharmacophore for developing agents that can modulate cell cycle progression in cancerous cells.
Investigation of Specific Molecular Target Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibition of this receptor is a key strategy in cancer therapy. Several 2,4-disubstituted thiazole derivatives have been identified as potent VEGFR-2 inhibitors.
Studies have correlated the cytotoxic activity of certain thiazole derivatives with their ability to inhibit the VEGFR-2 enzyme. mdpi.com Specifically, a 4-chlorophenylthiazolyl derivative (4b ) and a 3-nitrophenylthiazolyl derivative (4d ) demonstrated significant VEGFR-2 inhibition, with percentage inhibitions of 81.36% and 85.72%, respectively, comparable to the reference drug sorafenib (B1663141) (86.93%). mdpi.com The presence of an electron-withdrawing group on the phenyl ring of the arylthiazolyl moiety was suggested to be beneficial for this inhibitory activity. mdpi.com Molecular docking studies of other thiazole derivatives have shown that the nitrogen atom of the thiazole ring can form key hydrogen bond interactions with amino acid residues like Asp1046 in the VEGFR-2 binding site. mdpi.com
| Compound | Description | VEGFR-2 Inhibition (%) | Reference |
|---|---|---|---|
| Sorafenib (Reference) | Standard VEGFR-2 Inhibitor | 86.93% | mdpi.com |
| Compound 4b | 4-Chlorophenylthiazolyl derivative | 81.36% | mdpi.com |
| Compound 4d | 3-Nitrophenylthiazolyl derivative | 85.72% | mdpi.com |
| Compound 4e | 3-Methoxyphenylthiazolyl derivative | 38.22% | mdpi.com |
Protein Tyrosine Phosphatase (PTP)
Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes, and their dysregulation is linked to diseases like cancer and diabetes. nih.gov Consequently, PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), have emerged as significant therapeutic targets. nih.govresearchgate.net Research has shown that thiazole-based compounds can act as effective PTP inhibitors.
A study on methyl salicylate (B1505791) based thiazole (MSBT) derivatives identified several potent PTP1B inhibitors. nih.gov Among the synthesized compounds, three derivatives (3j , 3f , and 3d ) exhibited submicromolar inhibitory concentrations, surpassing the reference inhibitor by up to sixfold. nih.gov Molecular docking simulations revealed that these molecules form stable interactions with the catalytic site of the PTP1B enzyme. nih.gov Another study identified a benzo-imidazole thiazole derivative as a specific, irreversible covalent inhibitor of PTPs, highlighting the potential for this scaffold to be developed into chemical probes for studying PTP activity. nih.gov
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Reference Inhibitor | 3.23 ± 0.85 | nih.gov |
| Compound 3j | 0.51 ± 0.15 | nih.gov |
| Compound 3f | 0.66 ± 0.38 | nih.gov |
| Compound 3d | 0.93 ± 0.51 | nih.gov |
Antiparasitic Activity in In Vitro Models (e.g., Anti-Trypanosoma cruzi Activity)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health issue, and the search for new, effective drugs is ongoing. nih.govnih.gov Various heterocyclic scaffolds, including those containing thiazole, have been investigated for their anti-T. cruzi potential.
However, a study that synthesized and evaluated a series of 1,3-thiazole derivatives alongside 4-thiazolidinone (B1220212) derivatives found the 1,3-thiazoles to be inactive against epimastigote, trypomastigote, and amastigote forms of T. cruzi. In contrast, some of the brominated 4-thiazolidinone analogues demonstrated significant activity, suggesting that for this specific antiparasitic action, the thiazolidinone core was more favorable than the thiazole core in the tested models. While other studies have found activity in different thiazole-containing hybrid molecules like pyrazole-thiadiazoles, the direct evaluation of simple 2,4-disubstituted 1,3-thiazoles in the aforementioned study did not yield positive results. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of 2,4-disubstituted thiazoles is highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net
Impact of Substituent Electronic Properties (Electron-Withdrawing/Releasing Groups) and Lipophilicity on Activity
The electronic properties of substituents on the aryl rings of the 2,4-diarylthiazole scaffold play a pivotal role in modulating biological activity. The presence of an electron-withdrawing group, such as the bromine atom in the 4-(4-bromophenyl) moiety, has been shown to be advantageous for various pharmacological effects. For example, studies on related compounds have indicated that electron-withdrawing groups at the para-position of the phenyl ring attached to the thiazole core enhance antibacterial and anticancer activity. nih.gov This effect is also noted in VEGFR-2 inhibition, where electron-withdrawing groups on the arylthiazolyl moiety are associated with better enzyme inhibition. mdpi.com
Lipophilicity is another critical parameter influencing the activity of thiazole derivatives. researchgate.net Generally, an optimal level of lipophilicity is required for the compound to effectively cross cell membranes and interact with its biological target. While not explicitly detailed for this compound, SAR studies on related thiazole series often highlight the importance of lipophilic groups at position 4 of the ring for enhancing activity. nih.gov
Role of Halogen Bonding and Hydrophobic Interactions in Biological Activity
The bromine atom on the C4-phenyl ring of the title compound can participate in halogen bonding. ijres.org This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom) in a biological target. acs.orgnih.gov The strength of this interaction follows the order I > Br > Cl > F. Halogen bonds are increasingly recognized as crucial for ligand-protein binding, contributing to both affinity and specificity. ijres.orgacs.org The bromine atom in this compound could therefore form key interactions within a target's binding pocket, stabilizing the complex.
Positional Effects of Functional Groups on Pharmacological Profile
The 2,4-disubstitution pattern is a common feature among many biologically active thiazole derivatives. researchgate.netijper.org The specific placement of the phenyl and 4-bromophenyl groups at the C2 and C4 positions, respectively, is critical for its pharmacological profile.
Research has consistently shown that substitution at the C4 position of the thiazole ring significantly influences activity. Aromatic substitutions at this position have been found to enhance anticancer activity. nih.gov More specifically, the presence of a halogen-substituted phenyl ring at C4, as in the title compound, has been linked to improved antimicrobial activity. benthamdirect.com
Integration of Computational and Experimental SAR Data
The exploration of this compound and its derivatives as biologically active agents has been significantly enhanced by a synergistic approach that combines computational modeling with experimental in vitro studies. This integrated strategy facilitates a deeper understanding of the Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective compounds. Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, provide predictive insights into how structural modifications might influence biological activity, while experimental assays offer empirical validation and reveal unexpected findings.
In recent years, computational approaches have become increasingly vital in drug discovery for their cost-effectiveness and high-throughput nature. nih.gov For thiazole derivatives, these studies often involve molecular docking simulations to predict the binding affinity and orientation of compounds within the active site of a biological target. nih.govnih.gov The results of these simulations can support experimental findings and provide a theoretical basis for observed activities. nih.gov For instance, studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that compounds exhibiting good docking scores within the binding pockets of selected protein targets also demonstrated promising antimicrobial and anticancer activities in vitro. nih.gov
QSAR modeling represents another powerful computational tool, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—such as molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO)—to quantify aspects of a molecule's size, lipophilicity, and electronic properties. By analyzing these descriptors, researchers can identify the key structural features that govern the biological potency of the thiazole derivatives.
The true strength of this integrated approach lies in the iterative cycle of prediction and validation. Computational predictions guide the selection of which derivatives to synthesize and test experimentally. The subsequent in vitro data is then used to refine and improve the predictive power of the computational models.
An example of this integration is seen in the development of anticancer agents based on the thiazole scaffold. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.gov The experimental results demonstrated that specific substitutions on the benzylidene moiety attached to the 2-amino group significantly influenced cytotoxicity. nih.gov These experimental findings were complemented by molecular docking studies, which helped to rationalize the observed SAR at a molecular level. nih.gov
Similarly, research into thiazole-based pyrazoline scaffolds has utilized this dual approach. acs.org The anticancer efficacy of synthesized compounds was evaluated against various cancer cell lines, such as MCF-7, A549, and HepG-2. acs.org SAR analysis revealed a positive correlation between specific substitution patterns and potent activity. acs.org For instance, 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole emerged as a particularly promising compound, demonstrating potent activity against all three tested cell lines. acs.org This experimental result can be rationalized through computational models that analyze the electronic and steric properties conferred by the dimethoxyphenyl and p-tolyl groups.
SAR studies have also highlighted the importance of the 4-(4-bromophenyl) moiety itself, with its presence being linked to increased antifungal and antituberculosis activities in certain derivatives. nih.gov The electron-withdrawing nature of the bromine atom at the para position of the phenyl ring at position 4 of the thiazole core is often associated with enhanced biological activity. nih.gov
The integration of these computational and experimental streams allows for the development of robust SAR models. These models not only explain the activity of existing compounds but also possess predictive power to guide the design of novel derivatives with potentially superior biological profiles. nih.gov Furthermore, computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Detailed Research Findings: Anticancer Activity
The following data tables summarize the in vitro anticancer activity of selected derivatives, illustrating the structure-activity relationships discussed.
Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF7 Cell Line nih.gov
| Compound | R Substituent (on benzylideneamino group) | IC₅₀ (µM) |
| p2 | 4-OH | 10.5 |
| Standard | 5-Fluorouracil | 5.2 |
This table showcases the anticancer potential of a hydroxyl-substituted derivative compared to the standard drug 5-Fluorouracil.
Table 2: In Vitro Anticancer Activity of Thiazole-Pyrazoline Derivatives acs.org
| Compound | Derivative Structure | Cell Line | IC₅₀ (µg/mL) |
| 11d | 2-[5-(4-Fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 | 62.5 |
| 84c | 4-(4-Bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | MCF-7, A549, HepG-2 | Potent Activity |
| Standard | Cisplatin | A549 | 45.88 |
This table highlights the activity of more complex derivatives against various cancer cell lines, demonstrating the influence of different heterocyclic substitutions.
Advanced Applications and Materials Science Perspectives
Role in Functional Dye Chemistry and Optical Properties
The 4-(4-bromophenyl)-1,3-thiazole moiety is a key component in the synthesis of functional dyes, particularly bifunctional reactive dyes designed for coloring textiles like cotton and nylon. While the parent compound 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is not typically used as a dye itself, its amino derivative, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is a crucial intermediate that is diazotized and coupled with other components to produce highly effective dyes.
Research into these dyes has revealed important structure-property relationships. Spectroscopic studies of a dye synthesized from 4-(4-bromophenyl)-1,3-thiazol-2-amine showed a maximum wavelength of absorption (λmax) at 450 nm. researchgate.net The introduction of the bromo group onto the phenyl ring at the 4-position of the thiazole (B1198619) core was found to induce a hypsochromic shift (a shift to a shorter wavelength) of 60 nm compared to its non-brominated counterpart, which had a λmax of 510 nm. researchgate.net This demonstrates that the electronic properties of the substituents on the phenyl rings can be used to tune the color of the resulting dyes.
When applied to cotton and nylon fabrics, these thiazole-based reactive dyes exhibit good performance characteristics. researchgate.netnih.gov They can form covalent bonds with the functional groups of the substrate, leading to excellent color fastness properties. researchgate.net Studies on dyes derived from 4-(4-bromophenyl)-1,3-thiazol-2-amine have reported good to excellent wash and light fastness, which is attributed to effective penetration and efficient covalent fixation with the fabric fibers. researchgate.netnih.gov
Below is a table summarizing the properties of a bifunctional reactive dye derived from 4-(4-bromophenyl)-1,3-thiazol-2-amine compared to its non-brominated analogue.
| Compound Derivative | Maximum Absorption (λmax) | Application | Wash Fastness (Grey Scale) | Light Fastness (Grey Scale) |
|---|---|---|---|---|
| Dye from 4-(4-Phenyl)-1,3-thiazol-2-amine | 510 nm | Cotton Fabric | 5 | 5 |
| Dye from 4-(4-Bromophenyl)-1,3-thiazol-2-amine | 450 nm | Cotton Fabric | 4 | 4 |
Development of Molecular Probes for Bioorthogonal Chemistry and Imaging
The thiazole heterocyclic system is a component in various fluorescent molecules used for bio-imaging, although specific research into this compound for this purpose is not extensively documented. The development of molecular probes for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—is a significant area of chemical biology.
Thiazole derivatives, such as Thiazole Orange (TO), are well-known for their 'turn-on' fluorescence response, making them valuable in designing probes for sensing biomolecules and ions. nih.gov The fluorescence of these compounds is often environmentally sensitive, which can be harnessed to report on specific binding events or changes in the cellular environment. nih.gov For instance, benzothiazole-based fluorescent probes have been successfully developed for the highly sensitive and selective imaging of analytes like cysteine and hydrogen peroxide in living cells and even in organisms like zebrafish. rsc.orgnih.gov These probes often work on an "off-on" mechanism, where fluorescence is quenched in the unbound state and is significantly enhanced upon reacting with the target analyte. rsc.orgnih.gov
While the this compound structure itself has not been highlighted as a molecular probe, its core components suggest potential. The conjugated π-system of the phenyl and thiazole rings provides a basis for fluorescence, and the bromine atom offers a site for further chemical modification, allowing for the attachment of reactive groups or targeting moieties. The general success of related thiazole and benzothiazole (B30560) structures in bio-imaging suggests that with appropriate functionalization, this compound could serve as a scaffold for future probe development.
Corrosion Inhibition Properties
Heterocyclic organic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, are recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. rsc.orgnih.gov
The mechanism of inhibition involves the interaction between the heteroatoms (N and S) in the thiazole ring and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons from the aromatic rings, facilitate strong adsorption. nih.gov This adsorption blocks the active corrosion sites, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
While direct studies on this compound are limited, research on related thiazole and thiadiazole derivatives provides strong evidence for its potential as a corrosion inhibitor. nih.govnih.gov The presence of the thiazole ring with its N and S heteroatoms, combined with the large surface area coverage provided by the two phenyl rings, are key structural features for effective inhibition. The compound's adsorption onto a steel surface would likely follow the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier against corrosive agents. rsc.orgnih.gov Generally, the inhibition efficiency of such organic molecules increases with their concentration in the corrosive medium. rsc.orgnih.gov
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of an α-haloketone with a thioamide, remains a prevalent method for creating the thiazole ring. nih.govorganic-chemistry.org For 4-(4-bromophenyl)-2-phenyl-1,3-thiazole, this would typically involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with thiobenzamide. However, future research should prioritize the development of more efficient, sustainable, and environmentally friendly synthetic strategies. nih.gov
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of green solvents like water or polyethylene (B3416737) glycol (PEG), which have been successfully used for other thiazole derivatives to minimize reliance on hazardous organic solvents. bepls.comresearchgate.net Techniques such as microwave and ultrasound irradiation can dramatically reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating. mdpi.combohrium.commdpi.com
Alternative Precursors: To circumvent the use of lachrymatory and toxic α-haloketones, future pathways could explore alternative starting materials. rsc.org Recent advances have demonstrated the use of sulfoxonium ylides as stable and safer replacements for α-halo carbonyls in metal-free, acid-mediated thiazole synthesis, a direction that warrants investigation for this specific compound. rsc.org
Interactive Data Table: Comparison of Synthetic Methodologies for Thiazoles
| Method | Typical Conditions | Advantages | Future Research Goal for this compound |
| Classical Hantzsch | Reflux in organic solvent (e.g., ethanol) | Well-established, good yields | Optimization using green solvents and energy sources (microwaves, ultrasound). bepls.commdpi.com |
| Microwave-Assisted | Microwave irradiation, often solvent-free or in green solvents | Rapid reaction times, high yields, energy efficient | Development of a specific, high-yield microwave protocol. bepls.com |
| Palladium-Catalyzed Arylation | Pd(OAc)2, ligand (e.g., PPh3), base | Modular, allows for late-stage diversification | Application to the direct synthesis or modification of the 2,4-diaryl scaffold. organic-chemistry.orgresearchgate.net |
| Acid-Mediated Ylide Reaction | Sulfoxonium ylide, thiourea (B124793)/thioamide, Brønsted acid | Avoids toxic α-haloketones, mild conditions | Adaptation of this metal-free method for the specific synthesis of the target compound. rsc.org |
Deeper Mechanistic Elucidation of Biological Activities and Target Identification
Thiazole derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govontosight.aiglobalresearchonline.net The specific biological profile of this compound, however, is not extensively detailed in the current literature. A critical future direction is the comprehensive screening and mechanistic study of this compound to identify its therapeutic potential.
Future investigations should focus on:
Broad-Spectrum Biological Screening: The compound should be systematically tested against a wide panel of targets, including various cancer cell lines, pathogenic bacteria and fungi, and key viral enzymes. nih.gov For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer and antimicrobial activity, suggesting this scaffold is a good starting point. nih.gov
Target Identification and Validation: Should initial screenings yield positive results, the next step is to pinpoint the specific molecular target. Techniques like affinity chromatography, proteomics, and molecular docking can be employed to identify protein binding partners. nih.gov For example, many thiazole-based anticancer agents function as kinase inhibitors, while antifungal thiazoles often target enzymes like lanosterol-C14α-demethylase. researchgate.netnih.gov Identifying the precise mechanism is crucial for further development.
Elucidation of Mode of Action: Beyond target binding, understanding the downstream cellular effects is essential. For an anticancer hit, this would involve studying its effects on the cell cycle, apoptosis, and cell migration and invasion. nih.gov For an antimicrobial candidate, investigating its impact on cell membrane integrity or biofilm formation would be necessary. nih.gov
Rational Design and Optimization of Novel Thiazole-Based Scaffolds
Once a validated biological activity and target are identified for this compound, the molecule can serve as a "hit" compound for a rational drug design campaign. The goal is to systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key strategies for optimization include:
Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized to establish a clear SAR. nih.gov Modifications would involve altering the substituents on both the 2-phenyl and 4-(4-bromophenyl) rings. For example, the bromine atom could be moved to other positions or replaced with other halogens or with electron-donating or electron-withdrawing groups to probe its influence on activity. nih.govnih.gov The phenyl rings themselves could be replaced with other aromatic or heteroaromatic systems.
Computational Modeling: Molecular docking studies can be used to predict how newly designed analogues will bind to the target protein, helping to prioritize the most promising candidates for synthesis. nih.gov This computational pre-screening saves significant time and resources.
Pharmacokinetic (ADME) Profiling: Early assessment of ADME properties is critical to avoid late-stage drug development failures. In silico tools can predict properties like solubility, permeability, and metabolic stability, guiding the design of compounds with more drug-like characteristics. iapchem.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical and pharmaceutical research. frontiersin.orgresearchgate.net These powerful computational tools can be applied to nearly every aspect of the research and development pipeline for this compound.
Future applications in this domain include:
Predictive Modeling: ML models can be trained on large datasets of known thiazole derivatives to predict the biological activities and physicochemical properties of new, virtual analogues. researchgate.netmdpi.com This can rapidly screen vast chemical spaces to identify candidates with a high probability of success before any laboratory work is initiated. ML models are particularly adept at predicting complex ADMET properties, which is a major challenge in drug discovery. iapchem.orgnih.gov
De Novo Drug Design: Generative AI algorithms can design entirely new molecules from scratch, tailored to bind to a specific biological target and possess desired drug-like properties. frontiersin.orgnih.gov Using the this compound scaffold as a starting point or constraint, these models could generate novel, optimized, and synthesizable thiazole derivatives. nih.gov
Synthesis Planning: AI tools are being developed to assist in retrosynthesis, predicting viable synthetic routes for novel compounds. This can help chemists overcome challenges in synthesizing the complex analogues proposed by de novo design algorithms. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. A common method involves reacting substituted benzaldehydes with thiosemicarbazides or hydrazine derivatives under reflux conditions in ethanol or acetic acid. For example, Abdel-Wahab et al. (2013) synthesized analogous thiazole derivatives by condensing 4-bromophenylthiazole precursors with fluorophenyl-substituted pyrazoles, followed by crystallization and X-ray validation . Characterization includes NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and single-crystal X-ray diffraction (SC-XRD) for stereochemical assignment .
Q. Which software tools are recommended for solving and refining the crystal structure of this compound?
SHELX (SHELXS/SHELXL) and OLEX2 are widely used for structure solution and refinement. SHELX employs direct methods for phase determination and least-squares refinement, while OLEX2 integrates visualization and analysis tools for error correction . For example, the crystal structure of a related 4-(4-bromophenyl)thiazole derivative was resolved using SHELXL-2018/3, achieving an R-factor of 0.052 . WinGX and ORTEP are supplementary tools for geometry analysis and graphical representation .
Q. How is purity assessed during synthesis, and what analytical techniques are critical?
Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural integrity is confirmed using - and -NMR. For example, coupling constants in NMR spectra (e.g., for aromatic protons) help verify substituent positions . Melting point analysis and thin-layer chromatography (TLC) are also employed for preliminary purity checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as bond length discrepancies?
Discrepancies may arise from dynamic disorder or thermal motion. Refinement strategies include:
- Applying anisotropic displacement parameters (ADPs) for heavy atoms.
- Using TWINABS to correct for twinning in datasets (e.g., monoclinic systems with β ≈ 97°) .
- Cross-validating with density functional theory (DFT) calculations to compare experimental and theoretical bond lengths. For instance, C–Br bond lengths in 4-(4-bromophenyl)thiazoles typically range from 1.89–1.91 Å; deviations >0.02 Å warrant re-examination of data collection parameters .
Q. What experimental design considerations are critical for optimizing biological activity studies of thiazole derivatives?
- Scaffold functionalization : Introduce electron-withdrawing groups (e.g., -Br, -F) at the 4-position of the phenyl ring to enhance hydrophobic interactions with target proteins .
- Solubility optimization : Use co-solvents like DMSO-water mixtures (≤5% DMSO) to maintain compound stability in bioassays .
- Dose-response assays : Employ IC measurements with triplicate replicates to account for variability in enzyme inhibition studies .
Q. How can researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for stereochemical assignments?
Contradictions between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility. Methodological steps include:
- Performing variable-temperature NMR to detect dynamic equilibria (e.g., chair–boat transitions in heterocycles) .
- Using NOESY (Nuclear Overhauser Effect Spectroscopy) to identify spatial proximities in solution.
- Comparing XRD torsion angles (e.g., N4–C11–C12–C13 = -6.8°) with DFT-optimized geometries to validate solid-state conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
